

# N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide

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## Compound of Interest

Compound Name: *N*-Methylmorpholine

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This technical guide provides an in-depth overview of the physicochemical properties of N-Methylmorpholine (NMM), a versatile tertiary amine widely utilized in organic synthesis and pharmaceutical development. This document offers a compilation of its core properties, detailed experimental methodologies for their determination, and a summary of its synthesis.

## Physicochemical Properties of N-Methylmorpholine

N-Methylmorpholine, a colorless liquid with a characteristic amine odor, is a crucial building block and catalyst in numerous chemical reactions. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	[1][2]
Molecular Weight	101.15 g/mol	[1][2]
Melting Point	-66 °C	[1]
Boiling Point	115-116 °C	[1]
pKa of Conjugate Acid	7.38	[1]
logP (Octanol-Water)	-0.32	[3]
Water Solubility	Miscible	[4]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, and ethyl acetate.	[2][4]
Density	0.92 g/mL at 25 °C	[1]
Refractive Index	1.435 at 20 °C	[3]

## Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of N-Methylmorpholine.

### Determination of Melting Point

The melting point of N-Methylmorpholine, being a low-melting solid, can be determined using a standard capillary melting point apparatus.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Sealed capillary tubes
- Low-temperature thermometer

Procedure:

- A sample of N-Methylmorpholine is solidified by cooling it below its melting point.
- A small amount of the solidified sample is introduced into a capillary tube, which is then sealed.[3]
- The capillary tube is placed in the heating block of the melting point apparatus.[5]
- The sample is heated at a controlled rate.[5]
- The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3][6] For a pure compound, this range should be narrow.[7]

## Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of N-Methylmorpholine can be determined by potentiometric titration.

Apparatus:

- pH meter with a combination pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- A known concentration of N-Methylmorpholine solution is prepared in deionized water.
- The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

- The solution is titrated with the standardized HCl solution, and the pH is recorded after each addition of the titrant.[\[8\]](#)[\[9\]](#)
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point.[\[10\]](#)

## Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) can be determined using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Apparatus:

- Separatory funnel
- Mechanical shaker
- Centrifuge
- HPLC system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- n-Octanol and deionized water

Procedure:

- n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- A known concentration of N-Methylmorpholine is dissolved in the water-saturated octanol or octanol-saturated water.

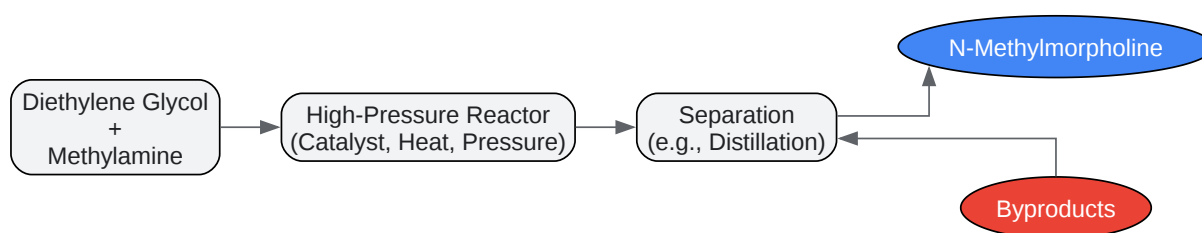
- A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.
- The funnel is shaken for a set period to allow for partitioning of the N-Methylmorpholine between the two phases.
- The mixture is then centrifuged to ensure complete phase separation.
- The concentration of N-Methylmorpholine in each phase is determined by HPLC.[11]
- The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## Synthesis of N-Methylmorpholine

N-Methylmorpholine can be synthesized through various methods. A common industrial method involves the reaction of methylamine with diethylene glycol.[1]

Reaction: Diethylene glycol reacts with methylamine over a catalyst at elevated temperature and pressure to yield N-Methylmorpholine.[4][12]

A simplified workflow for this synthesis is depicted below.



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Synthesis Workflow for N-Methylmorpholine

## Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature describing specific signaling pathways in which N-Methylmorpholine acts as a direct signaling molecule. Its biological relevance primarily stems from its use as a building block in the synthesis of various biologically active compounds and as a catalyst in the production of pharmaceuticals.[2][13] For instance, it is used in the synthesis of certain antibiotics and muscle relaxants.[2]

The N-oxide derivative, N-Methylmorpholine N-oxide (NMMO), is a well-known oxidant in organic synthesis and is used as a solvent for cellulose in the Lyocell process.[14][15][16] While the biotransformation of NMMO to N-methylmorpholine by certain bacteria has been reported, this represents a metabolic pathway rather than a signaling cascade.

Further research is required to elucidate any potential direct roles of N-Methylmorpholine in cellular signaling.

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